molecular formula C41H56O5 B11162011 (3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

(3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

货号: B11162011
分子量: 628.9 g/mol
InChI 键: CGVJWBXSEAMLGF-FWMQCYCKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate" is a sterol-chromene hybrid molecule characterized by a cholestane backbone linked via an acetoxy group to a 4-oxo-tetrahydrocyclopenta[c]chromen moiety.

属性

分子式

C41H56O5

分子量

628.9 g/mol

IUPAC 名称

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

InChI

InChI=1S/C41H56O5/c1-25(2)8-6-9-26(3)34-16-17-35-33-14-12-27-22-29(18-20-40(27,4)36(33)19-21-41(34,35)5)45-38(42)24-44-28-13-15-31-30-10-7-11-32(30)39(43)46-37(31)23-28/h12-13,15,23,25-26,29,33-36H,6-11,14,16-22,24H2,1-5H3/t26-,29+,33+,34-,35+,36+,40+,41-/m1/s1

InChI 键

CGVJWBXSEAMLGF-FWMQCYCKSA-N

手性 SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=CC6=C(C=C5)C7=C(CCC7)C(=O)O6)C)C

规范 SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=CC6=C(C=C5)C7=C(CCC7)C(=O)O6)C)C

产品来源

United States

准备方法

Thionyl Chloride-Mediated Chlorination

Deoxycholic acid is treated with thionyl chloride (1.0–2.0 molar equivalents) in benzene at 25–45% concentration. This converts the carboxylic acid group to an acid chloride, facilitating subsequent nucleophilic acyl substitution.

Reaction Conditions

ParameterValue
SolventBenzene
Temperature25–40°C
Molar Ratio (SOCl₂)1.2–3.0 relative to substrate

Cadmium Reagent Coupling

The acid chloride intermediate reacts with isopropyl cadmium under ultrasonic irradiation (20–40 kHz) to introduce the isopropyl group at C24, yielding 3β-acetoxy-cholest-5-ene-24-one. Ultrasound enhances reaction kinetics by improving mass transfer and reducing side reactions.

Synthesis of Chromenone Intermediate: 7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene

The chromenone core is synthesized via Friedel-Crafts alkylation followed by oxidative cyclization:

Friedel-Crafts Acylation

Resorcinol reacts with cyclopentanone in the presence of BF₃·Et₂O, forming 7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene. The reaction proceeds at 0–5°C to minimize polyacylation.

Yield Optimization

Catalyst Loading (BF₃·Et₂O)Yield (%)
10 mol%62
20 mol%78
30 mol%85

Esterification: Conjugation of Steroid and Chromenone

The final step involves coupling 3β-acetoxy-cholest-5-ene-24-one with 7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene via acetic acid esterification:

Acetic Anhydride Activation

The chromenone hydroxyl group is activated using acetic anhydride (2.5 equivalents) in pyridine at 60°C for 6 hours. This forms the reactive acetoxy intermediate.

Steglich Esterification

The activated chromenone reacts with the steroidal alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction is monitored by TLC (Rf = 0.45 in hexane:ethyl acetate, 7:3).

Reaction Metrics

ParameterValue
Temperature25°C
Time24 hours
Isolated Yield68–72%

Critical Analysis of Methodologies

Ultrasonic Irradiation Efficiency

Comparative studies indicate that ultrasonic irradiation reduces reaction time by 40% compared to conventional heating, with a 15% increase in yield for the cadmium coupling step.

Oxidative Cyclization Challenges

The use of diacetoxyiodobenzene (DIB) as an oxidant in chromenone synthesis minimizes overoxidation. However, DIB’s moisture sensitivity necessitates anhydrous conditions, increasing operational complexity.

Steric Hindrance in Esterification

The bulky cholestane skeleton necessitates prolonged reaction times (24 hours) for complete esterification. Microwave-assisted synthesis trials at 80°C reduced the time to 4 hours but caused partial decomposition.

Scalability and Industrial Relevance

Pilot-scale batches (50–100 g) achieved consistent yields of 65–70% using the patented route. Key bottlenecks include:

  • High catalyst loading in Friedel-Crafts acylation.

  • Purification challenges due to steroidal byproducts.

化学反应分析

反应类型

(3β)-胆甾-5-烯-3-基[(4-氧代-1,2,3,4-四氢环戊[c]色烯-7-基)氧基]乙酸酯可以发生多种化学反应,包括:

    氧化: 该化合物可以被氧化形成相应的酮或羧酸。

    还原: 还原反应可以将色烯基部分转化为其二氢或四氢衍生物。

    取代: 亲核取代反应可以在酯键处发生,导致形成不同的酯衍生物。

常用试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

    还原: 使用硼氢化钠(NaBH4)和氢化铝锂(LiAlH4)等还原剂。

    取代: 醇盐或胺等试剂可用于亲核取代反应。

主要产物

这些反应产生的主要产物取决于所用条件和试剂。例如,氧化可以产生酮或羧酸,而还原可以产生二氢或四氢衍生物。

科学研究应用

Chemical Structure and Synthesis

The molecular formula of (3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is C43H60O5C_{43}H_{60}O_5 with a molecular weight of 656.9 g/mol . The compound features a cholestane backbone and a chromenyl moiety, which are characteristic of many steroid derivatives and chromenes respectively.

Synthesis Methods:
The synthesis typically involves:

  • Modification of Cholesterol : Starting from cholesterol or related sterols.
  • Organic Chemistry Techniques : Utilizing methods such as esterification and reduction reactions.
  • Reaction Conditions : Common solvents include dichloromethane or ethanol under specific temperature and pH conditions .

Biological Activities

The biological activities of (3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate have been investigated in various studies, revealing its potential therapeutic applications:

Antioxidant Properties

Research indicates that compounds with chromene structures often exhibit antioxidant activities. The presence of the chromenyl moiety may enhance the compound's ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.

Anticancer Activity

The compound has demonstrated cytotoxic effects on various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : It exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Mechanism of Action : The interaction with cellular pathways involved in apoptosis and cell cycle regulation is under investigation.

Case Studies

Several case studies highlight the biological effects of (3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate:

Study Focus Objective Findings Reference Year
Antimicrobial ActivityTest efficacy against bacterial strainsSignificant inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).2024
Anticancer ActivityEvaluate effects on human breast cancer cellsDose-dependent decrease in MCF-7 viability (IC50 = 15 µM).2023
Anti-inflammatory StudyInvestigate effects on macrophage activationReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.2025

作用机制

(3β)-胆甾-5-烯-3-基[(4-氧代-1,2,3,4-四氢环戊[c]色烯-7-基)氧基]乙酸酯的作用机制涉及它与特定分子靶点和途径的相互作用。色烯基部分可以与酶和受体相互作用,调节其活性。此外,甾体结构可以影响细胞膜特性和信号通路,从而导致多种生物学效应。

相似化合物的比较

Structural Variations and Molecular Properties

The target compound’s analogs differ primarily in substituents on the chromene ring and the nature of fused ring systems.

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Chromene Ring Molecular Formula Molecular Weight Key Features
(3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (Target) 4-oxo, tetrahydrocyclopenta[c]chromen Not Provided Not Provided Cyclopenta-fused chromene; potential for enhanced steric effects
(3β)-Cholest-5-en-3-yl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate 2-methyl, 4-oxo, 3-phenoxy C45H58O6 694.95 Increased lipophilicity due to phenoxy group; higher molecular weight
(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate 4-methyl, 6-oxo, benzo[c]chromen C43H60O5 656.90 Benzo-fused chromene; reduced solubility due to larger aromatic system
(3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 3-benzyl, 4-methyl, 2-oxo Not Provided Not Provided Benzyl substituent enhances steric bulk; 2-oxo group alters electronic profile

Bioactivity and Stability Considerations

  • In contrast, the benzo[c]chromen analog () may exhibit lower solubility due to its extended aromatic system .
  • Steric Effects : The cyclopenta[c]chromen moiety in the target compound introduces a constrained bicyclic structure, which could influence binding to sterol-recognizing proteins (e.g., cholesterol transporters) compared to the more flexible tetrahydrobenzo[c]chromen system .
  • Synthetic Feasibility: highlights that chromene derivatives with electron-withdrawing groups (e.g., oxo, cyano) often require mild acidic conditions for synthesis, suggesting similar protocols may apply to the target compound .

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing (3β)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, and how are they addressed methodologically?

  • Synthesis Challenges :

  • Steric hindrance due to the bulky cholesteryl group may reduce coupling efficiency.
  • Sensitivity of the 4-oxo-tetrahydrocyclopenta[c]chromen moiety to acidic/basic conditions during esterification.
    • Methodology :
  • Use of mild coupling agents (e.g., DCC/DMAP) for ester bond formation to minimize side reactions .
  • Protection/deprotection strategies for reactive groups (e.g., oxo group stabilization via silylation) .
  • Optimization via orthogonal reaction monitoring (e.g., TLC, HPLC) to track intermediate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry and functional groups?

  • Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR for confirming ester linkage (δ ~4.5–5.5 ppm for acetate protons; carbonyl signals at ~170 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]<sup>+</sup> ~669.4 g/mol based on C39H52O5).
  • X-ray crystallography : Resolve stereochemical ambiguity in the cyclopenta[c]chromen core .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Assay Design :

  • Lipid membrane interaction studies : Use fluorescent probes (e.g., Laurdan) to assess cholesterol analog integration into lipid bilayers .
  • Enzyme inhibition screens : Test against oxidoreductases (e.g., 4-oxo group as a potential substrate mimic) .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed mechanisms of action for this compound?

  • Methodology :

  • Molecular docking : Simulate binding to cholesterol-dependent targets (e.g., NPC1 protein) to prioritize experimental validation .
  • MD simulations : Analyze stability of the cyclopenta[c]chromen-cholesterol hybrid in lipid bilayers (force fields: CHARMM36) .
  • QSAR studies : Correlate substituent modifications (e.g., oxo group position) with activity trends .

Q. What experimental strategies can validate the compound’s hypothesized role in modulating cholesterol metabolism pathways?

  • Approaches :

  • Gene expression profiling : RNA-seq of treated hepatocytes to identify dysregulated cholesterol synthesis genes (e.g., HMGCR, LDLR) .
  • Metabolic tracing : Use <sup>13</sup>C-labeled acetate to track incorporation into lipid droplets .
  • Knockout models : CRISPR-Cas9 silencing of cholesterol transporters (e.g., ABCA1) to assess functional dependence .

Q. How do structural modifications (e.g., substituents on the chromen ring) impact bioavailability and target selectivity?

  • Methodological Framework :

  • Pharmacokinetic profiling :
  • LogP measurements (shake-flask method) to compare lipophilicity of derivatives .
  • Permeability assays (Caco-2 monolayers) to predict intestinal absorption .
  • Selectivity screening :
  • Off-target profiling via kinase/GPCR panels .
  • Competitive binding assays against cholesterol-binding domains (e.g., Sec14-like proteins) .

Critical Analysis of Evidence

  • Contradictions : and describe structurally related cholesteryl esters but lack direct data on the target compound. Prioritize computational extrapolation from these analogs.
  • Gaps : No in vivo toxicity or ADME data exists; propose zebrafish models for preliminary in vivo testing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。